
Ergoloid Mesylates
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoloid Mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . It is used to treat some mood, behavior, or other problems that may be due to changes in the brain from Alzheimer’s disease or multiple small strokes .
Synthesis Analysis
This compound is an equiproportional preparation of three different ergotamantriones: dihydroergocornine, dihydroergocristine, and dihydroergocryptine . All these components are produced by the fungus Claviceps purpurea and are all derivatives of the tetracyclic compound 6-methylergonovine .Molecular Structure Analysis
The components of the this compound mixture are composed of the dihydrogenated ergot alkaloid derivatives . The mixture contains equal amounts of three ergot alkaloids .Physical And Chemical Properties Analysis
This compound is a combination medication made of ergot derivatives. It’s produced from a type of fungus called ergot . The bioavailability of this compound is 25%, and it has a protein binding of 98-99% .Wissenschaftliche Forschungsanwendungen
Clinical Effectiveness in Dementia
Ergoloid Mesylates, known under the brand name Hydergine, has been evaluated for its effects on dementia. Studies have shown that Hydergine is more effective than a placebo in improving comprehensive ratings, clinical global ratings, and neuropsychological measures in patients with dementia. The medication was found to be particularly effective in patients with vascular dementia, and larger daily doses (4 mg or more) were generally associated with more significant improvements. However, the effects on patients with Alzheimer's dementia were modest at best, indicating a nuanced response based on the type of dementia (Schneider & Olin, 1994).
Role in Alzheimer's Disease Management
In the context of Alzheimer's disease (AD), the role of ergoloid derivatives has been discussed extensively. While there is preliminary evidence suggesting that antioxidants, which include ergoloid derivatives, may protect against AD development, conclusive proof is lacking. The necessity for further research, particularly double-blind, placebo-controlled trials, is emphasized to clarify the role of these substances in preventing and managing AD (Flynn & Ranno, 1999).
This compound in Clinical Pharmacology
This compound have been a subject of research in clinical pharmacology, particularly in the context of obstetrics and gynecology. Ergot alkaloids like this compound are recognized for their uterotonic effect. While their use in gynecology has been limited and is currently discouraged, they are considered in the management of the third stage of labor due to their potent uterotonic properties. However, practitioners must be vigilant about the potential adverse effects associated with their use (De Groot et al., 1998).
Wirkmechanismus
Target of Action
Ergoloid Mesylates primarily target adrenergic, dopaminergic, and serotonergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function.
Mode of Action
This compound interact with their targets through a dual action of partial agonism and antagonism . This means they can both stimulate and inhibit these receptors, depending on the specific context within the body.
Biochemical Pathways
Their interaction with adrenergic, dopaminergic, and serotonergic receptors suggests they may influence a variety of neurological and cardiovascular processes .
Pharmacokinetics
This compound are incompletely absorbed from the gastrointestinal tract, with approximately 50% reaching the systemic circulation . They undergo rapid first-pass metabolism in the liver . The peak levels are achieved within 1.5 to 3 hours . This compound are primarily excreted in the feces, and they have a half-life of 2 to 12 hours .
Result of Action
They are used to relieve the signs and symptoms of decreased mental capacity due to the aging process .
Action Environment
It is known that individual health conditions, such as liver function, can impact the metabolism and effectiveness of the drug . Additionally, this compound are contraindicated in patients who have previously shown hypersensitivity to the drug .
Safety and Hazards
Biochemische Analyse
Cellular Effects
Ergoloid Mesylates has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ergoloid Mesylates involves the condensation of ergotamine and dihydroergocristine followed by methylation with methanesulfonic acid.", "Starting Materials": [ "Ergotamine", "Dihydroergocristine", "Methanesulfonic acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Ergotamine and dihydroergocristine are dissolved in methanol and treated with sodium hydroxide to form the condensation product.", "The resulting mixture is then treated with methanesulfonic acid to methylate the product and form Ergoloid Mesylates.", "The product is extracted with chloroform and purified by recrystallization." ] } | |
CAS-Nummer |
8067-24-1 |
Molekulargewicht |
2314.78 |
IUPAC-Name |
NA |
SMILES |
[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |
Aussehen |
White to light yellow crystalline powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)
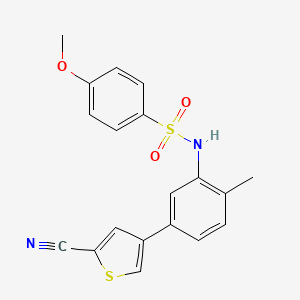
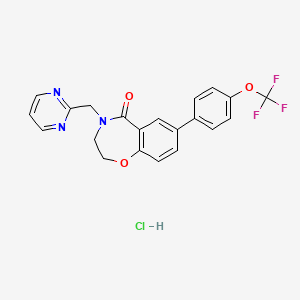
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
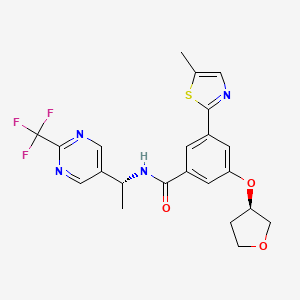
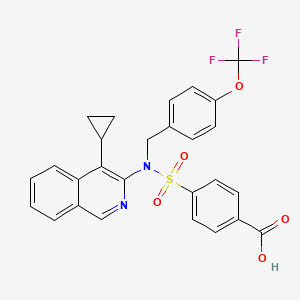
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)
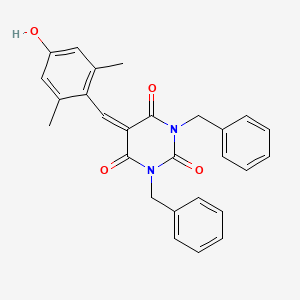
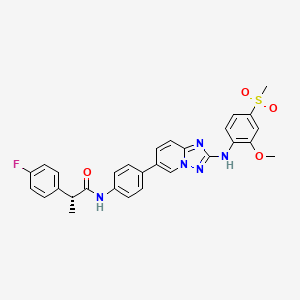
![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)